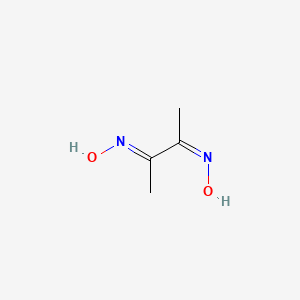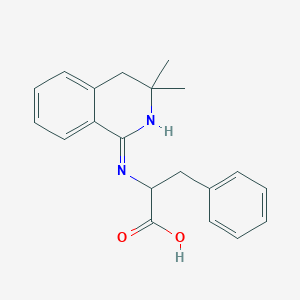
2-(1H-ベンゾイミダゾール-2-イル)ピリジン-3-チオール
説明
The compound “3-(1H-benzimidazol-2-yl)pyridine-2-thiol” is a type of benzimidazole derivative . Benzimidazole derivatives are known for their wide range of biological activities, including anticancer properties . They are known to inhibit the insulin-like growth factor 1-receptor (IGF-1R) when amine-containing side chains are installed at the 4-position of the pyridone ring .
Synthesis Analysis
The synthesis of 3-(1H-benzimidazol-2-yl)pyridine-2-thiol involves several steps. The process has been modified to improve efficiency and avoid the use of unstable compounds. For example, the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid was achieved via 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine. Additionally, the activation of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acids was accomplished through the use of an inexpensive coupling reagent, N,N’-carbonyldiimidazole (CDI) .Molecular Structure Analysis
The molecular structure of 3-(1H-benzimidazol-2-yl)pyridine-2-thiol has been comprehensively characterized by elemental analysis, one- and two-dimensional NMR spectroscopy, UV–vis spectroscopy, ESI mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The compound is known to react with various free radicals, including ˙OCH3, ˙OOH, and ˙OOCH3, through several possible reaction pathways. These include HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(1H-benzimidazol-2-yl)pyridine-2-thiol have been characterized using various techniques, including elemental analysis, one- and two-dimensional NMR spectroscopy, UV–vis spectroscopy, and ESI mass spectrometry .科学的研究の応用
多環芳香族炭化水素の合成
この化合物は、パラジウム触媒酸化環化プロセスによって、イミダゾ[1,2-a]クロメノ[3,4-c]ピリジンなどの多環芳香族炭化水素の合成に使用されます。 この方法は、ベンゾイミダゾールを指向基として使用しています .
抗酸化作用と抗腫瘍作用
3-(1H-ベンゾイミダゾール-2-イル)キノリン-2(1H)-オンとレスベラトロールを組み合わせた一連のハイブリッドが、抗酸化作用と抗腫瘍作用の両方を示すように設計および合成されました。 これらのハイブリッドのいくつかは、MTTアッセイで有望な結果を示しました .
抗菌剤
この化合物は、メチシリン耐性黄色ブドウ球菌およびバンコマイシン耐性黄色ブドウ球菌など、いくつかの耐性菌に対してMIC範囲4–64 μg/mlの強力な抗菌剤の開発に貢献することが報告されています。 aureus .
抗寄生虫および抗酸化特性
ベンゾイミダゾール-2-イル-スルホン酸誘導体は、その抗寄生虫および抗酸化特性について合成および評価され、この分野で潜在的な可能性を示しています .
金属有機構造体(MOFs)
この化合物は、その構造的汎用性と制御された細孔性により、新規MOFsの制御可能な合成に使用されており、工業的および科学的用途の両方で貴重です .
作用機序
Target of Action
The primary targets of 3-(1H-benzimidazol-2-yl)pyridine-2-thiol are Cyclin-Dependent Kinases (Cdks) . Cdks are a family of protein kinases that regulate the cell cycle, and they have been recognized as targets for anticancer therapy .
Mode of Action
3-(1H-benzimidazol-2-yl)pyridine-2-thiol interacts with its targets, the Cdks, by inhibiting their activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The compound affects the cell cycle regulation pathway . By inhibiting Cdks, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can result in the prevention of cell proliferation, which is particularly beneficial in the context of cancer treatment.
Pharmacokinetics
Similar benzimidazole-containing drugs like albendazole undergo rapid oxidation of their sulphide group to sulphoxide, followed by further oxidation to sulphone, and deacetylation of the carbamate group to an amine . These transformations could potentially impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of Cdks, leading to cell cycle arrest . This can prevent cell proliferation, which is particularly beneficial in the context of cancer treatment. The compound has also shown potential antiparasitic and antioxidant activity .
Action Environment
It’s worth noting that the stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
将来の方向性
生化学分析
Biochemical Properties
3-(1H-benzimidazol-2-yl)pyridine-2-thiol plays a crucial role in several biochemical reactions. It is known to interact with a variety of enzymes and proteins, including cyclin-dependent kinases (Cdks) and DNA polymerases. The compound acts as an inhibitor of cyclin-dependent kinases, which are essential for cell cycle regulation. By binding to the active site of these kinases, 3-(1H-benzimidazol-2-yl)pyridine-2-thiol prevents the phosphorylation of target proteins, thereby halting cell cycle progression . Additionally, it has been observed to bind to DNA grooves, facilitating DNA cleavage through peroxide-mediated mechanisms . These interactions highlight the compound’s potential as an anticancer agent.
Cellular Effects
The effects of 3-(1H-benzimidazol-2-yl)pyridine-2-thiol on cellular processes are profound. In various cell types, including cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis. This is primarily achieved through its inhibition of cyclin-dependent kinases, leading to the accumulation of cells in the G1 phase of the cell cycle . Furthermore, 3-(1H-benzimidazol-2-yl)pyridine-2-thiol influences cell signaling pathways by modulating the activity of key signaling molecules such as p53 and NF-κB. These changes result in altered gene expression and reduced cellular proliferation . The compound also affects cellular metabolism by disrupting mitochondrial function, leading to increased production of reactive oxygen species and subsequent oxidative stress .
Molecular Mechanism
At the molecular level, 3-(1H-benzimidazol-2-yl)pyridine-2-thiol exerts its effects through several mechanisms. The compound binds to the active sites of cyclin-dependent kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition is achieved through competitive binding, where 3-(1H-benzimidazol-2-yl)pyridine-2-thiol competes with ATP for binding to the kinase active site. Additionally, the compound’s interaction with DNA involves binding to the minor groove, where it facilitates DNA cleavage through the generation of reactive oxygen species . These molecular interactions underscore the compound’s potential as a therapeutic agent for cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-benzimidazol-2-yl)pyridine-2-thiol have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function have been noted, particularly in in vitro studies. Prolonged exposure to 3-(1H-benzimidazol-2-yl)pyridine-2-thiol results in sustained cell cycle arrest and increased apoptosis in cancer cell lines . These findings suggest that the compound’s effects are both time-dependent and cumulative.
Dosage Effects in Animal Models
The effects of 3-(1H-benzimidazol-2-yl)pyridine-2-thiol vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
3-(1H-benzimidazol-2-yl)pyridine-2-thiol is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a key role in its metabolism, converting the compound into various metabolites that are subsequently excreted . These metabolic processes can influence the compound’s bioavailability and efficacy, making it essential to understand its metabolic pathways for effective therapeutic use.
Transport and Distribution
Within cells and tissues, 3-(1H-benzimidazol-2-yl)pyridine-2-thiol is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to bind to serum albumin, facilitating its transport in the bloodstream and enhancing its bioavailability . Additionally, its distribution within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich environments such as cell membranes . These properties are crucial for its therapeutic potential, as they determine the compound’s localization and concentration at target sites.
Subcellular Localization
The subcellular localization of 3-(1H-benzimidazol-2-yl)pyridine-2-thiol plays a significant role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, 3-(1H-benzimidazol-2-yl)pyridine-2-thiol has been observed to accumulate in mitochondria, where it disrupts mitochondrial function and induces oxidative stress . These subcellular localizations are critical for the compound’s therapeutic effects, as they determine its interactions with key biomolecules and cellular structures.
特性
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c16-12-8(4-3-7-13-12)11-14-9-5-1-2-6-10(9)15-11/h1-7H,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWXLKNLTNFDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=CNC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-fluorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1418085.png)
![Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate](/img/structure/B1418088.png)



![(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1418095.png)
![Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1418096.png)
![ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate](/img/structure/B1418097.png)

![6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1418102.png)
![N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea](/img/structure/B1418104.png)
![[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid](/img/structure/B1418106.png)

![(Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide](/img/structure/B1418108.png)
